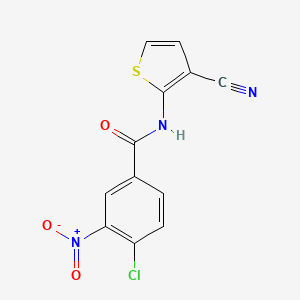

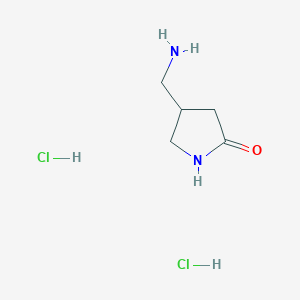

4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide

Descripción general

Descripción

“4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide” is a complex organic compound. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The compound also has a chloro group (Cl), a cyano group (CN), and a nitro group (NO2), all of which can significantly alter the compound’s properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups can have significant effects on the compound’s overall shape, polarity, and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend heavily on the conditions and the other reactants present. The nitro group is often involved in reactions that produce nitrogen-containing compounds . The cyano group can react to form amines, carboxylic acids, and other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro, cyano, and amide groups would likely make the compound relatively polar .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

One study outlined the synthesis of isotopically labeled compounds of interest as antitumor agents, including derivatives similar to 4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide, demonstrating their potential in medical imaging and drug development (Shinkwin & Threadgill, 1996). Another investigation focused on the crystal engineering with hydrogen bonds and halogen bonds, highlighting the significance of structural analysis in designing compounds with desired physical and chemical properties (Saha, Nangia, & Jaskólski, 2005).

Therapeutic Applications

Research into the synthesis and evaluation of aromatic poly(sulfone sulfide amide imide)s suggested that derivatives of this compound could serve as precursors for creating new types of soluble thermally stable polymers with potential biomedical applications (Mehdipour-Ataei & Hatami, 2007). Furthermore, the synthesis of nitrobenzamide derivatives has been explored for antidiabetic agents, indicating a broader scope of therapeutic research encompassing metabolic diseases (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Docking and Simulation Studies

Studies incorporating molecular docking and dynamic simulations have provided insights into the interactions between nitrobenzamide derivatives and biological targets, underscoring the potential for designing effective inhibitors for enzymes involved in disease processes (Thakral, Narang, Kumar, & Singh, 2020).

Structural Analysis and Crystal Engineering

Detailed structural analysis and crystal engineering efforts have demonstrated the utility of this compound in developing molecular tapes and complexes, contributing to the understanding of molecular interactions and the design of new materials (Saha, Nangia, & Jaskólski, 2005).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClN3O3S/c13-9-2-1-7(5-10(9)16(18)19)11(17)15-12-8(6-14)3-4-20-12/h1-5H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAKXTWVRTZBKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NC2=C(C=CS2)C#N)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001327590 | |

| Record name | 4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26657665 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

300569-45-3 | |

| Record name | 4-chloro-N-(3-cyanothiophen-2-yl)-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001327590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[2-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2637520.png)

![Ethyl 4-[(3-methyltriazolo[4,5-d]pyrimidin-7-yl)amino]benzoate](/img/structure/B2637523.png)

![2,5-dichloro-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2637529.png)

![5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2637530.png)

![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637534.png)

![6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2637540.png)

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2637541.png)